molecular formula C10H9NO4 B12900395 Ethyl 3-oxo-1,2-benzoxazole-2(3h)-carboxylate CAS No. 70964-65-7

Ethyl 3-oxo-1,2-benzoxazole-2(3h)-carboxylate

Cat. No.: B12900395
CAS No.: 70964-65-7
M. Wt: 207.18 g/mol
InChI Key: IBTAJIMCRCZHRC-UHFFFAOYSA-N
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Description

Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate, typically involves the reaction of aldehydes or ketones with primary nitro compounds. One common method is the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the cycloaddition of nitrile oxides with olefins or alkynes, resulting in the formation of substituted isoxazoles .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, such as AuCl3 or CuCl, to facilitate cycloisomerization or intramolecular cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary nitro compounds, aldehydes, ketones, nitrile oxides, and various catalysts such as AuCl3, CuCl, and tert-butyl nitrite . Reaction conditions often involve moderate temperatures and the use of solvents like chloroform or acetonitrile.

Major Products

The major products formed from these reactions are typically substituted isoxazoles with various functional groups, depending on the starting materials and reaction conditions .

Scientific Research Applications

Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit key enzymes or receptors involved in disease processes, such as BRD4 inhibitors used in cancer therapy . The compound may also modulate gene expression and cellular signaling pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Properties

CAS No.

70964-65-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 3-oxo-1,2-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)11-9(12)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3

InChI Key

IBTAJIMCRCZHRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

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